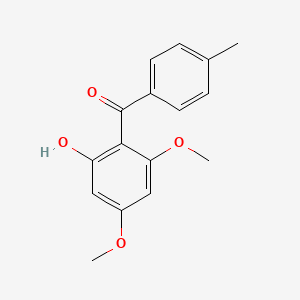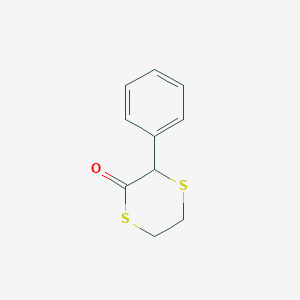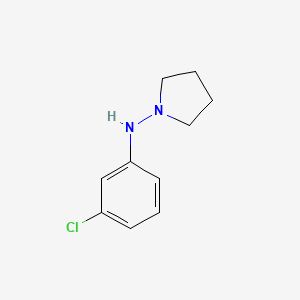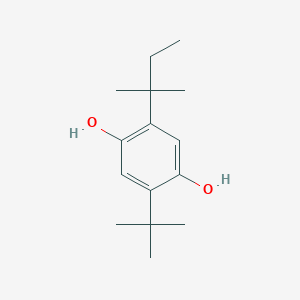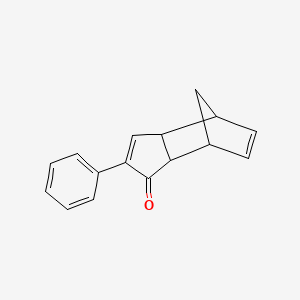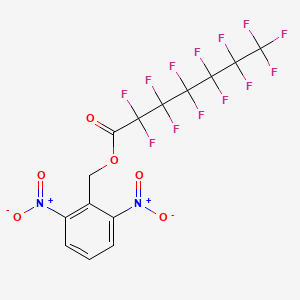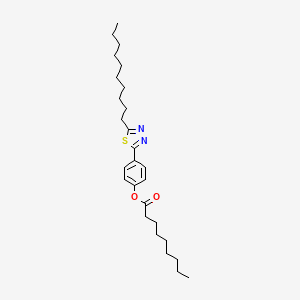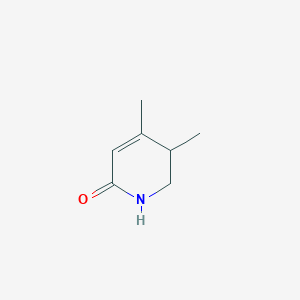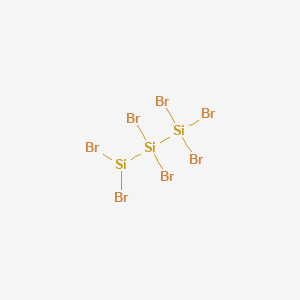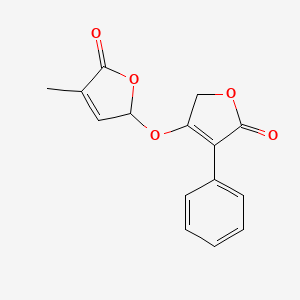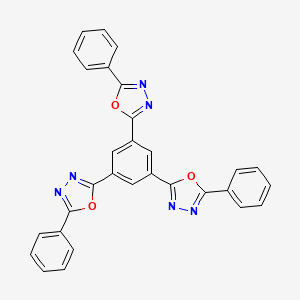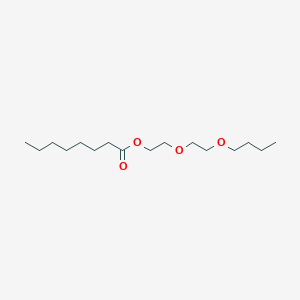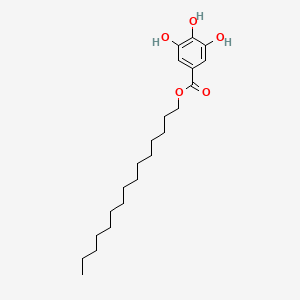
Pentadecyl 3,4,5-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by a long alkyl chain (pentadecyl group) attached to a benzoate moiety that contains three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecyl 3,4,5-trihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gallic acid (3,4,5-trihydroxybenzoic acid) with pentadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of renewable resources such as cardanol, derived from cashew nut shell liquid, can also be explored for the production of the pentadecyl group .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Ether or amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which pentadecyl 3,4,5-trihydroxybenzoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the benzoate moiety can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,4,5-trihydroxybenzoate (Gallic Acid Ethyl Ester): Similar antioxidant and anti-inflammatory properties.
Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate): Used as an antioxidant in food and cosmetics.
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): Known for its antimicrobial and antioxidant activities.
Uniqueness
Pentadecyl 3,4,5-trihydroxybenzoate is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property can improve its efficacy in biological systems and its stability in formulations compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
147391-54-6 |
|---|---|
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
pentadecyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3 |
InChI-Schlüssel |
PMUSKGUULUJIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
